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Compound of Interest

Compound Name: Akt-IN-8

Cat. No.: B12401752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Akt-IN-8, also

known as AKT inhibitor VIII or Akti-1/2, with other notable Akt inhibitors. The information is

presented to facilitate objective evaluation and is supported by experimental data from

published studies.

Executive Summary
Akt-IN-8 is a potent, allosteric inhibitor of Akt kinases. It demonstrates selectivity for Akt1 and

Akt2 over Akt3 and has been shown to have good selectivity against broader kinase panels.

This guide will delve into the specifics of its isoform selectivity and off-target profile in

comparison to other ATP-competitive and allosteric Akt inhibitors.

Kinase Selectivity Comparison
The following table summarizes the inhibitory activity of Akt-IN-8 and other well-characterized

Akt inhibitors against the three Akt isoforms. The data is presented as IC50 values (the

concentration of inhibitor required to reduce enzyme activity by 50%), with lower values

indicating higher potency.
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Inhibitor Type
Akt1 (IC50,
nM)

Akt2 (IC50,
nM)

Akt3 (IC50,
nM)

Reference

Akt-IN-8 (AKT

inhibitor VIII)
Allosteric 58 210 2119 [1][2]

Ipatasertib

(GDC-0068)

ATP-

Competitive
5 18 8 [3]

Capivasertib

(AZD5363)

ATP-

Competitive
3 8 8 [4]

MK-2206 Allosteric 5 12 - [5]

Miransertib

(ARQ-092)
Allosteric 2.7 14 8.1 [3]

Note: A "-" indicates that data was not readily available in the cited sources.

Off-Target Selectivity Profile
Akt-IN-8 has been profiled against panels of other kinases, demonstrating good overall

selectivity.

Akt-IN-8 (AKT inhibitor VIII): In a screen against a panel of 70 kinases, Akt-IN-8 showed

good selectivity, with only micromolar inhibition against a few kinases, including

calcium/calmodulin-dependent protein kinase 1 (CAMK1) and smooth muscle myosin light-

chain kinase (MYLK).[1][4][6][7] Another screen against 85 kinases identified it as a potent

Akt inhibitor with significantly reduced activity against the other kinases.[8][9]

For comparison, the selectivity of other inhibitors varies:

ATP-competitive inhibitors: Due to the highly conserved nature of the ATP-binding pocket

among kinases, ATP-competitive inhibitors can have a broader range of off-targets.

Allosteric inhibitors: These inhibitors, like Akt-IN-8 and MK-2206, bind to less conserved

sites and often exhibit higher selectivity.[5]
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Experimental Protocols
The determination of kinase selectivity profiles typically involves high-throughput screening

assays. Below are detailed methodologies for commonly employed experiments.

KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ assay is a widely used method to quantify the interaction between a test

compound and a large panel of kinases.

Principle: This assay is based on a competitive binding format. An immobilized active-site

directed ligand is used to bind to the kinase. The test compound is then added in solution. The

amount of kinase that binds to the immobilized ligand is quantified, typically using quantitative

PCR (qPCR) of a DNA tag conjugated to the kinase. If the test compound binds to the kinase, it

will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

Methodology:

Kinase Panel: A large panel of human kinases (often over 400) is expressed as fusions with

a DNA tag.

Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).

Competition: The tagged kinases are incubated with the immobilized ligand and the test

compound at a single concentration (for initial screening) or at various concentrations (for

determining dissociation constants, Kd).

Washing: Unbound components are washed away.

Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the

DNA tag.

Data Analysis: The results are typically expressed as a percentage of the control (vehicle-

treated) signal. A lower percentage indicates stronger binding of the test compound to the

kinase. For dose-response curves, Kd values are calculated.

In Vitro Kinase Activity Assay (e.g., Z'-LYTE™)
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These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a

kinase.

Principle: This assay measures the phosphorylation of a specific peptide substrate by the

kinase. The phosphorylation event is detected, often using fluorescence resonance energy

transfer (FRET).

Methodology:

Reaction Mixture: The kinase, a specific fluorescently labeled peptide substrate, and ATP are

combined in a reaction buffer.

Inhibitor Addition: The test compound is added at various concentrations.

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature

(e.g., 37°C).

Detection: A development reagent is added that specifically recognizes the phosphorylated

substrate. This leads to a change in the FRET signal, which is measured using a

fluorescence plate reader.

Data Analysis: The extent of inhibition is calculated based on the change in the fluorescence

signal. IC50 values are determined by plotting the percent inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations
Experimental Workflow for Kinase Selectivity Profiling
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Caption: Workflow for determining the kinase selectivity profile of a test compound.
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Caption: Simplified representation of the PI3K/Akt signaling pathway and the point of inhibition

by Akt-IN-8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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